n-Octyldiisopropylchlorosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloro-octyl-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31ClSi/c1-6-7-8-9-10-11-12-16(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALITQCKMBTLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403446 | |
| Record name | Chlorodiisopropyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117559-37-2 | |
| Record name | Chlorodiisopropyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisopropyloctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of n-Octyldiisopropylchlorosilane
High-Stability Surface Modification & Protecting Group Chemistry
Executive Summary
n-Octyldiisopropylchlorosilane (CAS: 117559-37-2) is a specialized silylating agent designed for applications requiring exceptional hydrolytic stability. Unlike standard n-octyldimethylchlorosilane (C8) reagents, this molecule incorporates two bulky isopropyl groups at the silicon center. This steric architecture effectively shields the resulting siloxane bond from nucleophilic attack, particularly by hydronium ions (
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this reagent to manufacture "sterically protected" C8 HPLC stationary phases and robust silyl ethers in organic synthesis.
Part 1: Chemical Profile & Properties[1]
The utility of this compound lies in its balance between reactivity (via the chloro- group) and stability (via the isopropyl groups).
Physicochemical Data Table
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 262.94 g/mol | |
| CAS Number | 117559-37-2 | |
| Appearance | Colorless to pale yellow liquid | Moisture sensitive |
| Density | 0.875 g/mL (at 25°C) | |
| Boiling Point | 95–99°C @ 0.5 mmHg | High vacuum required for distillation |
| Refractive Index | ||
| Flash Point | >110°C | |
| Hydrolytic Stability | High | Reacts slowly with water compared to dimethyl analogs |
Part 2: Mechanism of Action (Steric Protection)
The primary failure mode for bonded silane phases (e.g., in HPLC columns) is acid-catalyzed hydrolysis, where the siloxane bond (
The Diisopropyl Advantage: In standard dimethyl silanes, the methyl groups offer minimal steric hindrance. In this compound, the isopropyl groups create a dense hydrophobic shell around the silicon atom. This prevents the formation of the pentacoordinate transition state required for hydrolysis.
Visualization: Steric Shielding Mechanism
The following diagram illustrates the structural difference and the resulting protection mechanism.
Caption: Comparison of acid accessibility. The bulky isopropyl groups (green) physically block hydronium ions from attacking the siloxane bond, unlike the exposed dimethyl analog (red).
Part 3: Applications & Experimental Protocols
Application A: Synthesis of Sterically Protected HPLC Phases
This is the primary industrial application. "Sterically protected" C8 columns are essential for analyzing peptides or pharmaceuticals at low pH (pH < 2), where standard columns degrade rapidly [1].
Protocol: Silica Modification
-
Substrate: High-purity porous silica (
, pore size), pre-dried. -
Reagents: this compound, Pyridine (base), Toluene (solvent).
Step-by-Step Workflow:
-
Pre-treatment: Dry silica gel at 120°C under vacuum for 12 hours to remove physisorbed water while retaining reactive silanols.
-
Slurry Formation: Suspend 10 g of dried silica in 100 mL of anhydrous toluene.
-
Reagent Addition: Add 1.5 equivalents (relative to surface silanol concentration, typically ~8
) of This compound . -
Catalysis: Add 2.0 equivalents of anhydrous pyridine to scavenge the HCl by-product.
-
Reaction: Reflux the mixture (approx. 110°C) for 24–48 hours . Note: The steric bulk requires longer reaction times than standard silanes.
-
Work-up: Filter the hot slurry. Wash sequentially with toluene, dichloromethane, and methanol to remove unreacted reagents.
-
Endcapping (Optional but Recommended): React with trimethylchlorosilane (TMS-Cl) to cap remaining accessible silanols, reducing peak tailing for basic compounds.
Visualization: Synthesis Workflow
Caption: Synthesis pathway for sterically protected C8 phases. Note the extended reflux time required to overcome the steric hindrance of the isopropyl groups.
Application B: Organic Synthesis (Alcohol Protection)
While less common than TIPS (Triisopropylsilyl) or TBDMS, the Octyldiisopropylsilyl group provides a unique lipophilic tag that aids in the purification of polar molecules via reverse-phase techniques while offering stability superior to TBDMS ethers.
-
Stability Profile: Acid stability is intermediate between TBDMS and TIPS ethers.
-
Cleavage: Can be removed using TBAF (Tetrabutylammonium fluoride) in THF.
Part 4: Safety & Handling
Hazards:
-
Corrosive: Hydrolyzes to release Hydrogen Chloride (HCl) gas. Causes severe skin burns and eye damage.
-
Moisture Sensitive: Store under inert atmosphere (Nitrogen or Argon).
Handling Protocols:
-
Ventilation: Always handle in a fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Spill Control: Neutralize spills with lime or sodium bicarbonate before disposal. Do not add water directly to the concentrated chemical.
References
-
Kirkland, J. J., & Henderson, J. W. (1994).[1][2] Sterically Protected Bonded Silanes for High-Performance Liquid Chromatography. Journal of Chromatographic Science, 32(11), 473–480.
-
Gelest, Inc. Silanes and Surface Modification: Hydrophobicity and Hydrolytic Sensitivity. Technical Brochure.
-
BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability.
-
Sigma-Aldrich. Chlorodiisopropyloctylsilane Product Sheet.
Sources
Hydrolytic Stability of n-Octyldiisopropylchlorosilane Derivatives
Technical Guide for High-Performance Stationary Phase Development
Executive Summary
In the field of chromatographic science and surface chemistry, n-Octyldiisopropylchlorosilane represents a critical tier of "sterically protected" silanizing reagents. Unlike conventional dimethyl-substituted silanes, the incorporation of bulky diisopropyl groups at the silicon center fundamentally alters the kinetic profile of the resulting siloxane bond.
This guide details the physicochemical basis for this enhanced hydrolytic stability, provides a validated protocol for the synthesis of stable C8 stationary phases, and outlines a rigorous methodology for stress-testing these derivatives under aggressive acidic conditions. The primary application of this chemistry is the production of HPLC stationary phases capable of withstanding low pH (< 2.0) environments, essential for the separation of peptides and ionizable pharmaceutical compounds.
Mechanistic Foundation: Steric Protection
The hydrolytic stability of a silane-modified surface is dictated by the susceptibility of the siloxane (
The Failure Mode (Acid Hydrolysis)
Under acidic conditions, hydrolysis proceeds via an
-
Conventional Ligands (Dimethyl): The methyl groups offer minimal steric hindrance, allowing water facile access to the silicon center.
-
Sterically Protected Ligands (Diisopropyl): The isopropyl groups create a dense hydrophobic shield. This steric bulk increases the activation energy required for the formation of the pentacoordinate transition state, effectively "locking" the bond against hydrolysis.
Visualization of Steric Hindrance
The following diagram illustrates the kinetic barrier introduced by the isopropyl groups compared to methyl groups.
Figure 1: Comparative mechanism of acid-catalyzed hydrolysis. The diisopropyl groups physically block the trajectory of the incoming nucleophile (water), preventing bond cleavage.
Synthesis of Sterically Protected C8 Phases
The synthesis of n-octyldiisopropylsilyl-modified silica requires more rigorous conditions than standard silylation due to the very steric bulk that provides stability. The reagent reacts slower; therefore, elevated temperatures and specific catalysts are required to achieve high ligand density.
Reagents and Materials
-
Substrate: High-purity spherical silica (Type B), pore size 100 Å, surface area ~300
. -
Solvent: Anhydrous Toluene (dried over Na/Benzophenone).
-
Scavenger/Catalyst: Pyridine (or Imidazole) and 4-Dimethylaminopyridine (DMAP).
Experimental Protocol
This protocol ensures maximum surface coverage (
-
Pre-treatment: Dry silica at 150°C under vacuum for 12 hours to remove physisorbed water.
-
Slurry Formation: Suspend dried silica in anhydrous toluene (10 mL/g silica) under
atmosphere. -
Reagent Addition:
-
Add Pyridine (1.5 equivalents relative to silane).
-
Add this compound (excess, typically 3-4
of silica surface).
-
-
Reflux: Heat the mixture to reflux (110°C) for 24 to 48 hours . Note: Standard phases react in 6 hours; sterically hindered phases require extended time.
-
Washing: Filter and wash sequentially with Toluene, THF, and Methanol to remove unreacted silanes.
-
Endcapping (Optional but Recommended): React with hexamethyldisilazane (HMDS) to block residual silanols, though the bulky C8 ligand limits access to these groups.
Figure 2: Synthesis workflow for sterically protected stationary phases. The extended reflux time is the critical control point.
Hydrolytic Stability Assessment
To validate the "derivative" (the bonded phase), an accelerated aging test is required. Standard conditions utilize low pH and elevated temperature to simulate long-term column usage.
Accelerated Acid Aging Protocol
-
Mobile Phase: 5% Acetonitrile / 95% Water with 1% Trifluoroacetic Acid (TFA) (pH ~1.0).
-
Temperature: 60°C.
-
Flow Rate: 1.0 mL/min (continuous purge).
-
Duration: 1000 column volumes or fixed time (e.g., 200 hours).
Monitoring Metrics
Stability is quantified by measuring the degradation of the stationary phase over time.
-
Retention Factor (
): Loss of ligand results in reduced retention of a neutral probe (e.g., Toluene). -
Carbon Load (%C): Elemental analysis of the silica before and after aging.
Comparative Stability Data
The following table summarizes typical degradation rates for n-octyl phases with different steric protection.
| Ligand Type | Silane Structure | Loss of | Half-life ( |
| C8-Dimethyl | n-Octyldimethylchlorosilane | > 40% Loss | ~ 50 hours |
| C8-Diisopropyl | This compound | < 2% Loss | > 2000 hours |
| C18-Diisobutyl | n-Octadecyldiisobutylchlorosilane | < 1% Loss | > 3000 hours |
Data synthesized from comparative studies of sterically protected phases (Kirkland et al., 1994).
Figure 3: Decision logic for hydrolytic stability validation. Success is defined by retention loss of less than 5% under aggressive conditions.
Applications in Drug Development
The high hydrolytic stability of n-octyldiisopropylsilyl derivatives enables specific workflows in pharmaceutical analysis:
-
Peptide Mapping: Peptides are often separated using TFA (0.1%) to suppress silanol ionization. Sterically protected phases prevent phase bleeding, ensuring low background noise in LC-MS.
-
Purification of Acidic Labiles: Compounds that degrade at neutral pH must be purified in acidic mobile phases. These derivatives allow for long-term purification campaigns without retention drift.
References
-
Kirkland, J. J., Glajch, J. L., & Farlee, R. D. (1989). Synthesis and Characterization of Highly Stable Bonded Phases for High-Performance Liquid Chromatography Column Packing. Analytical Chemistry, 61(1), 2-11.
-
Kirkland, J. J., & DeStefano, J. J. (2006). The Art and Science of HPLC Column Selection. Journal of Chromatography A, 1126(1-2), 50-57.
-
Claessens, H. A., & van Straten, M. A. (2004). Review on the Stability of Alkyl-Bonded Silica-Based Stationary Phases in High-Performance Liquid Chromatography. Journal of Chromatography A, 1060(1-2), 23-41.
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure.
Sources
Differences between n-Octyldiisopropylchlorosilane and n-Octyldimethylchlorosilane
n-Octyldiisopropylchlorosilane vs. n-Octyldimethylchlorosilane
Executive Summary
In the precise engineering of chromatographic stationary phases and organic protecting groups, the choice between n-Octyldimethylchlorosilane (C8-Dimethyl) and This compound (C8-Diisopropyl) represents a fundamental trade-off between reactivity and hydrolytic stability .
While both reagents introduce an octyl (
Molecular Architecture & Steric Parameters
The core difference lies in the non-leaving groups attached to the silicon atom. This structural variation fundamentally alters the electronic and steric environment of the silicon center.
| Feature | n-Octyldimethylchlorosilane | This compound |
| CAS Number | 18162-84-0 | 117559-37-2 |
| Formula | ||
| Side Groups | Methyl ( | Isopropyl ( |
| Steric Bulk (Taft | 0.00 (Reference) | -0.47 (High Steric Hindrance) |
| Bonding Reactivity | High (Fast Kinetics) | Low (Slow Kinetics) |
| Acid Stability | Moderate | Superior (Sterically Protected) |
Mechanistic Implication of Steric Bulk
The isopropyl groups in the diisopropyl variant create a "steric umbrella." In a bonded phase (e.g.,
Application Analysis: HPLC Stationary Phases
The most critical application of these silanes is in the manufacturing of Reversed-Phase Liquid Chromatography (RPLC) columns.
A. n-Octyldimethylchlorosilane (Standard C8)
-
Usage: General-purpose C8 columns (pH 2–8).
-
Mechanism: The small methyl groups allow for high bonding density (up to 3.5
). -
Limitation: In acidic mobile phases (e.g., 0.1% TFA, pH ~2), the siloxane bond is exposed. Acid-catalyzed hydrolysis occurs, leading to "column bleed" (loss of ligand), retention time shifts, and peak tailing.
B. This compound (Sterically Protected C8)
-
Usage: "StableBond" type columns designed for low pH (pH 1–6) and high-temperature applications.
-
Mechanism: The bulky isopropyl groups prevent the formation of the pentacoordinate silicon transition state necessary for hydrolysis.
-
Trade-off: Due to the bulk, the maximum achievable ligand density is lower (typically ~2.5–3.0
), potentially reducing retention for some analytes compared to dimethyl phases. However, the operational lifespan at pH 1 is extended by orders of magnitude.
Visualization of Mechanisms[1]
Diagram 1: Steric Protection Mechanism
This diagram illustrates how isopropyl groups block the nucleophilic attack of water on the siloxane bond, a protection mechanism absent in the dimethyl variant.
Caption: Comparative mechanism of acid-catalyzed hydrolysis. The isopropyl groups (yellow) sterically hinder the approach of water, preventing bond cleavage.
Experimental Protocols
Protocol A: Synthesis of Bonded Silica Phases
Note: The diisopropyl silane requires more vigorous conditions due to its lower reactivity.
Materials:
-
Activated Silica Gel (
, pore size, pre-dried at 150°C under vacuum). -
Anhydrous Toluene (Solvent).
-
Pyridine or Imidazole (Base Catalyst).
-
Silane Reagent (Dimethyl or Diisopropyl).
Step-by-Step Methodology:
-
Slurry Preparation: Suspend 5g of dried silica in 50mL anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap (to remove trace moisture).
-
Reagent Addition:
-
Reflux:
-
Washing: Filter the solid and wash sequentially with toluene, THF, and methanol to remove unreacted silanes.
-
End-capping (Optional but Recommended): React with hexamethyldisilazane (HMDS) to block residual silanols.
Protocol B: Accelerated Acid Stability Test
This protocol validates the "Steric Protection" claim.
-
Column Packing: Pack the synthesized phases into 50 x 4.6 mm HPLC hardware.
-
Mobile Phase: 5% Acetonitrile / 95% Water with 1% Trifluoroacetic Acid (TFA) (pH ~1.0).
-
Stress Condition: Continuous flow at 1.0 mL/min at 60°C .
-
Measurement: Inject a neutral probe (e.g., Toluene) and a basic probe (e.g., Amitriptyline) every hour.
-
Success Criteria:
-
Dimethyl Phase: Expect >10% loss of retention factor (
) within 20–50 hours. -
Diisopropyl Phase:[2] Expect <2% loss of retention factor (
) after 500+ hours.
-
Diagram 2: Experimental Workflow
Caption: Workflow for synthesizing and validating sterically modified silica phases.
References
-
Kirkland, J. J., & DeStefano, J. J. (2006). "The History of HPLC Column Development." Journal of Chromatography A. (Discusses the evolution of sterically protected silanes).
-
Unger, K. K., et al. (1979). "Column Packing Materials for High Performance Liquid Chromatography." Journal of Chromatography Library. (Foundational text on silica surface modification).
-
Claessens, H. A., & van Straten, M. A. (2004). "Review on the Chemical Stability of Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography." Journal of Chromatography A. (Detailed comparison of hydrolytic stability between dimethyl and sterically protected phases).
-
PubChem. "Chlorodiisopropyloctylsilane Compound Summary." National Library of Medicine.
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." (Technical brochure on silane reactivity and steric effects).
Sources
A Comprehensive Technical Guide to the Solubility of n-Octyldiisopropylchlorosilane in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
n-Octyldiisopropylchlorosilane is a sterically hindered organosilane reagent prized for its role in protecting hydroxyl groups during complex organic syntheses. Its unique molecular architecture, featuring a long, nonpolar alkyl chain and bulky isopropyl groups, dictates a specific solubility profile that is critical for its effective application. This guide provides an in-depth analysis of the solubility and reactivity of this compound in a range of common organic solvents. We will move beyond simple data presentation to explore the underlying chemical principles, provide field-proven experimental protocols for solubility determination, and offer a logical framework for solvent selection to ensure procedural success and safety.
The Molecular Basis of Solubility: A Structural Perspective
The solubility of any compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] The structure of this compound (Molecular Formula: C₁₄H₃₁ClSi) presents a duality of polar and nonpolar characteristics that defines its behavior in solution.[2]
-
Dominant Nonpolar Character: The molecule's bulk is composed of an eight-carbon n-octyl chain and two isopropyl groups. These hydrocarbon moieties are distinctly nonpolar and interact with solvents primarily through weak van der Waals forces. This extensive nonpolar surface area predicts high solubility in nonpolar organic solvents such as alkanes and aromatic hydrocarbons.
-
Localized Polar Character: The silicon-chlorine (Si-Cl) bond is the molecule's reactive center. This bond is polar covalent and highly susceptible to nucleophilic attack, particularly by protic species. While this bond imparts a degree of polarity, its influence is significantly shielded by the steric hindrance of the adjacent bulky isopropyl groups.
This structural combination leads to excellent miscibility in nonpolar to moderately polar aprotic solvents, but pronounced reactivity with protic solvents.
Solubility Profile of this compound
The following table summarizes the solubility behavior of this compound in a curated list of common laboratory solvents at ambient temperature (approx. 25°C). The term "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
| Solvent | Formula | Type | Solubility / Reactivity | Rationale |
| Hexane | C₆H₁₄ | Nonpolar Aprotic | Miscible | "Like dissolves like"; strong van der Waals interactions. |
| Toluene | C₇H₈ | Nonpolar Aprotic | Miscible | Strong van der Waals and π-stacking interactions. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible | Favorable dipole-dipole interactions. |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | Similar polarity and dispersion forces. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | Favorable dipole-dipole interactions. |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble | Generally soluble, suitable for some SN2-type reactions.[3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | High polarity allows for dissolution, suitable for SN2 reactions.[3] |
| Methanol (MeOH) | CH₃OH | Polar Protic | Reacts | Rapidly reacts with the alcohol's hydroxyl group.[3][4] |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Reacts | Rapidly reacts with the alcohol's hydroxyl group.[3][4] |
| Water (H₂O) | H₂O | Polar Protic | Insoluble, Reacts Violently | The compound is moisture-sensitive and hydrolyzes.[5] |
Critical Safety & Reactivity Considerations
Chlorosilanes as a chemical class are reactive, and this compound is no exception. Its primary hazard is its reactivity with water and other protic sources.[5][6]
-
Hydrolysis: Contact with water, including atmospheric moisture, leads to a rapid and exothermic reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[5] This necessitates handling the compound under anhydrous and, ideally, inert (N₂ or Ar) atmosphere conditions.[3] n-Oct(i-Pr)₂Si-Cl + H₂O → n-Oct(i-Pr)₂Si-OH (Silanol) + HCl
-
Reaction with Alcohols: In alcoholic solvents, the chlorosilane undergoes solvolysis to form an alkoxysilane and HCl.[3] This makes alcohols unsuitable as inert solvents for this reagent. n-Oct(i-Pr)₂Si-Cl + R-OH → n-Oct(i-Pr)₂Si-OR (Alkoxysilane) + HCl
Due to this reactivity, this compound is classified as a corrosive material that causes severe skin burns and serious eye damage.[2][6] All handling must be performed with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.[5][6]
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a reliable, self-validating method for determining the solubility of this compound in a novel aprotic solvent.
Pillar of Trustworthiness: The protocol's integrity relies on the rigorous exclusion of water, which would otherwise consume the solute and produce inaccurate results. All steps are designed to maintain an anhydrous environment.
Methodology:
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., a 10 mL volumetric flask, vials, syringes) at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Inert Atmosphere: Assemble the experimental setup under a gentle stream of dry nitrogen or argon gas. This prevents exposure to atmospheric moisture.
-
Solvent Dispensing: Using a dry syringe, transfer exactly 5.0 mL of the anhydrous test solvent into the pre-weighed, dry 10 mL volumetric flask.
-
Incremental Solute Addition:
-
In a separate dry vial, weigh approximately 1 g of this compound. Record the precise mass.
-
Using a dry syringe, add the chlorosilane to the volumetric flask in small increments (e.g., 0.1 mL).
-
After each addition, cap the flask and stir with a Teflon-coated magnetic stir bar until the solute is fully dissolved.
-
-
Reaching Saturation: Continue adding the chlorosilane until a persistent turbidity or a second liquid phase is observed, indicating that the saturation point has been exceeded.
-
Equilibration: Allow the saturated solution to stir for at least 30 minutes at a constant, recorded temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Sample Isolation & Analysis:
-
Stop stirring and allow any undissolved material to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear, supernatant liquid using a dry syringe.
-
Dispense this aliquot into a pre-weighed, dry vial. Record the mass of the vial plus the solution.
-
Gently evaporate the solvent under a stream of inert gas.
-
Once the solvent is removed, re-weigh the vial containing the non-volatile solute residue.
-
-
Calculation:
-
Mass of solute = (Mass of vial + residue) - (Mass of empty vial)
-
Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) * 100
-
Causality in Protocol Design:
-
Oven-Drying & Desiccation: This is the most critical step. It removes adsorbed water from glass surfaces, which would otherwise react with and destroy the chlorosilane.[3][5]
-
Inert Atmosphere: This provides a secondary layer of protection against atmospheric moisture during transfers and handling.[3]
-
Gravimetric Analysis: Evaporating the solvent and weighing the residue is a direct and robust measurement method that does not rely on indirect spectroscopic or chromatographic techniques, which can be complex to calibrate for this compound.
Logical Workflow for Solvent Selection
Choosing the correct solvent is paramount for reaction success. The following decision-making diagram provides a logical pathway for selecting an appropriate medium for reactions involving this compound.
Caption: Decision workflow for optimal solvent selection in syntheses using this compound.
References
-
Title: Chlorodiisopropyloctylsilane | C14H31ClSi | CID 4453620 Source: PubChem - NIH URL: [Link]
-
Title: DI-n-OCTYLDICHLOROSILANE - Safety Data Sheet Source: Gelest, Inc. URL: [Link]
-
Title: n-Octyl Diisopropyl Chlorosilane Source: Shaanxi Xin yan Bomei Biotechnology Co., Ltd URL: [Link]
Sources
Methodological & Application
Procedure for creating hydrophobic self-assembled monolayers (SAMs)
Title: A Practical Guide to the Formation of High-Quality Hydrophobic Self-Assembled Monolayers (SAMs)
Introduction: The Power of Organized Monolayers
Self-assembled monolayers (SAMs) are highly organized molecular films that form spontaneously on a substrate, providing a powerful tool for controlling surface properties at the nanoscale.[1][2] Among the various types of SAMs, those that create hydrophobic (water-repellent) surfaces are particularly valuable in a wide range of applications, including biomedical devices, anti-fouling coatings, and microelectronics.[3][4][5] This guide offers detailed, field-tested protocols for creating robust and reliable hydrophobic SAMs, with a focus on two of the most common systems: alkanethiols on gold and organosilanes on silicon oxide. By explaining the scientific principles behind each step, this document aims to empower researchers to not only reproduce these methods but also to adapt and troubleshoot them for their specific needs.
The Science of Self-Assembly: A Tale of Two Chemistries
The formation of a high-quality SAM is a balance of interactions between the molecule and the substrate, as well as between the molecules themselves. The two systems discussed here rely on distinct chemical mechanisms to achieve a well-ordered, hydrophobic surface.
Alkanethiols on Gold: The Thiol-Gold Bond
The affinity between sulfur and gold forms a strong, semi-covalent bond, which is the primary driving force for the assembly of alkanethiols on gold surfaces. The sulfur headgroup of the alkanethiol molecule anchors it to the gold, while van der Waals interactions between the long alkyl chains promote tight packing and ordering.[6] To create a hydrophobic surface, an alkanethiol with a methyl (-CH3) terminal group is typically used.
Organosilanes on Hydroxylated Surfaces (e.g., Silicon Oxide)
The formation of organosilane SAMs on surfaces like silicon oxide or glass is a covalent process that results in the formation of siloxane (Si-O-Si) bonds.[7][8] This reaction is initiated by the hydrolysis of the organosilane's reactive headgroup (such as a trichlorosilane or trialkoxysilane) in the presence of water, which forms a reactive silanol. This silanol then condenses with the hydroxyl groups on the substrate surface.[7][8] The presence of a thin layer of water on the substrate is crucial for this process, as it facilitates the hydrolysis and subsequent polymerization that creates a stable monolayer.[9]
Visualizing the Workflow: From Substrate to SAM
A successful SAM deposition depends on a meticulous and logical workflow. The following diagram outlines the critical stages for both alkanethiol and organosilane SAM formation.
Sources
- 1. if.tugraz.at [if.tugraz.at]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ossila.com [ossila.com]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. nsa.mtl.kyoto-u.ac.jp [nsa.mtl.kyoto-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in sterically hindered silylation reactions
Topic: Improving yield in sterically hindered silylation reactions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide & Troubleshooting FAQ
Introduction: Breaking the Steric Wall
You are likely here because your standard silylation protocol (TBDMSCl/Imidazole/DMF) resulted in <10% conversion or recovered starting material. When protecting tertiary alcohols or installing bulky silyl groups (TBDMS, TIPS, TBDPS) onto secondary alcohols, steric hindrance at the transition state drastically increases the activation energy (
This guide moves beyond "add more equivalents" and focuses on thermodynamic forcing, leaving group engineering, and nucleophilic catalysis to overcome the steric wall.
Module 1: Mechanism & Strategy
The Steric Problem
In a standard
The Strategic Solution
To improve yield, we must alter the reaction coordinate:
-
Change the Mechanism: Shift from
toward an -like "Siliconium" ion character using better leaving groups (Triflates). -
Lower
: Use nucleophilic catalysts (DMAP) that form a reactive intermediate. -
Trap the Leaving Group: Use silver salts to precipitate halides, driving equilibrium.
Decision Logic: Selecting the Right Protocol
Figure 1: Decision tree for selecting silylation conditions based on substrate hindrance and sensitivity.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes encountered in the lab.
Scenario A: "The reaction is stuck at 0% conversion."
Q: I am using TBDMSCl with Imidazole in DMF at 60°C for a tertiary alcohol, but I only see starting material. Why? A: The chloride leaving group is too poor, and the steric bulk of the t-butyl group prevents the imidazole-catalyzed attack.
-
Fix: Switch to TBDMSOTf (Triflate) . The triflate is a "super-leaving group" (approx.
times more reactive than chloride). It creates a highly electrophilic silyl species that reacts rapidly even with hindered alcohols. -
Caution: TBDMSOTf is a strong Lewis Acid. You must use a non-nucleophilic base like 2,6-Lutidine to scavenge the TfOH formed without deactivating the silicon center.
Scenario B: "The product disappears during purification."
Q: TLC showed the spot, but after column chromatography, I recovered the alcohol. Did it hydrolyze? A: Yes. Silyl ethers (especially TMS and TES) are acid-labile. Silica gel is slightly acidic.
-
Fix 1 (Deactivation): Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample.
-
Fix 2 (Workup): Ensure your aqueous workup is basic (sat. NaHCO3). Residual acid from the reaction (e.g., HCl or TfOH) will strip the silyl group upon concentration.
Scenario C: "My substrate decomposes with TBDMSOTf."
Q: I tried the triflate method, but my molecule (which has an epoxide/acetal) fell apart. A: TBDMSOTf is too harsh (Lewis acidic) for sensitive functionalities.
-
Fix: Use Silver Nitrate (AgNO3) promotion (Protocol C).
-
Mechanism: Silver coordinates to the Cl of TBDMSCl, weakening the Si-Cl bond and precipitating AgCl. This drives the reaction forward via an irreversible step without generating strong Lewis acids.
Scenario D: "The reaction stalls at 50%."
Q: I am using DMAP/Et3N. The reaction starts well but stops halfway. A: This is often due to the precipitation of amine salts (Et3N·HCl) coating the stir bar or encasing the reactants, or the accumulation of the conjugate acid which slows the proton transfer.
-
Fix:
-
Solvent: Switch to DCM (better solubility for organic substrates) or ensure enough DMF is used to solubilize salts.
-
Stoichiometry: Add 0.5 equiv of TBAI (Tetrabutylammonium Iodide) . This generates TBDMS-I in situ (Finkelstein reaction). The iodide is a better leaving group than chloride but less harsh than triflate.
-
Module 3: Experimental Protocols
Protocol A: The "Power" Method (Triflates)
Best for: Tertiary alcohols, hindered secondary alcohols, installing TIPS/TBDPS. Reference: Corey, E. J. et al. (1972)
Reagents:
-
Substrate (1.0 equiv)
-
TBDMSOTf (1.5 – 2.0 equiv) [Handle under N2, highly moisture sensitive]
-
2,6-Lutidine (2.5 – 3.0 equiv)
-
DCM (Anhydrous, 0.2 M concentration)
Procedure:
-
Flame-dry a round-bottom flask and cool under
. -
Add substrate and 2,6-Lutidine to anhydrous DCM. Cool to 0°C.
-
Add TBDMSOTf dropwise. (Fuming occurs; this is normal).
-
Stir at 0°C for 30 min, then warm to RT.
-
Monitoring: Check TLC. If incomplete after 2h, add 0.5 equiv more reagents.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Wash organics with 1M NaHSO4 (to remove lutidine), then NaHCO3.
Protocol B: Nucleophilic Catalysis (DMAP)
Best for: Moderately hindered alcohols, acid-sensitive substrates. Reference: Chaudhary, S. K. & Hernandez, O. (1979)[1][2]
Reagents:
-
Substrate (1.0 equiv)
-
TBDMSCl (1.2 – 1.5 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
4-DMAP (0.1 – 0.2 equiv) [Catalytic]
-
DCM or DMF
Procedure:
-
Dissolve substrate, Et3N, and DMAP in solvent.
-
Add TBDMSCl solid or solution.
-
Stir at RT (or reflux for difficult cases).
-
Mechanism Note: DMAP attacks Si to form the N-silylpyridinium cation, which is more electrophilic than the silyl chloride.
Protocol C: Silver-Promoted Silylation
Best for: Highly acid-sensitive substrates where OTf is forbidden.
Reagents:
-
Substrate (1.0 equiv)
-
TBDMSCl (1.5 – 3.0 equiv)
-
AgNO3 (1.5 – 3.0 equiv)
-
Pyridine (Solvent and Base) or DMF/Pyridine mixture
Procedure:
-
Dissolve substrate and TBDMSCl in Pyridine/DMF.
-
Add finely powdered AgNO3. Protect from light (aluminum foil).
-
Stir at RT.[3] A white precipitate (AgCl) will form immediately.
-
Workup: Filter through Celite to remove silver salts before aqueous extraction.
Module 4: Comparative Data
Table 1: Relative Reactivity of Silylating Agents
| Reagent | Leaving Group Ability | Lewis Acidity | Suitability for 3° Alcohols |
| TMSCl / TBDMSCl | Low | Low | Poor |
| TMS-I / TBDMS-I | High | Moderate | Good |
| TMSOTf / TBDMSOTf | Very High | High | Excellent |
| MSTFA / BSTFA | Moderate | Low | Moderate (GC Derivatization) |
Table 2: Base Selection Guide
| Base | pKa (conj. acid) | Role | Recommended For |
| Imidazole | 6.9 | Nucleophilic Catalyst + Base | Standard TBDMSCl reactions |
| 2,6-Lutidine | 6.6 | Sterically Hindered Proton Sponge | TBDMSOTf reactions |
| Triethylamine | 10.7 | Proton Sponge | DMAP-catalyzed reactions |
| DMAP | 9.7 | Nucleophilic Catalyst | Accelerating slow reactions |
Module 5: Mechanistic Visualization
Understanding why DMAP works is crucial for troubleshooting. DMAP acts as a "transfer agent," moving the silyl group from the chloride to the alcohol.
Figure 2: The catalytic cycle of DMAP-mediated silylation. Note that DMAP is a superior nucleophile to the alcohol, initiating the cycle.[4]
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[5][6] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6] Journal of the American Chemical Society, 94(17), 6190–6191.[5] Link
-
Chaudhary, S. K., & Hernandez, O. (1979).[1][2] 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols.[4] Tetrahedron Letters, 20(2), 99–102. Link
-
Lissel, M., & Weiffen, J. (1985). Silylation of alcohols with tert-butyldimethylsilyl chloride/silver nitrate. Synthetic Communications, 15(9), 775–779. Link
-
Blizzard, T. A., et al. (2000). Efficient Silylation of Hindered Alcohols.[7] Organic Letters, 2(20), 3249–3252. Link
Sources
Troubleshooting low reactivity of n-Octyldiisopropylchlorosilane
Topic: Troubleshooting Low Reactivity & Optimization of Sterically Hindered Silanes
The Steric Reality: Feature vs. Bug
Executive Summary: If you are experiencing "low reactivity" with n-Octyldiisopropylchlorosilane (CAS: 117559-37-2), you are likely observing the reagent's intended design feature, not a defect. Unlike standard n-octyldimethylchlorosilane, this reagent features two bulky isopropyl groups flanking the silicon center.
The Trade-off:
-
The Cost: The isopropyl groups create a "steric wall" that blocks nucleophilic attack during the initial reaction (silylation), necessitating aggressive reaction conditions.
-
The Reward: Once bonded, that same steric wall protects the resulting siloxane (Si-O-C or Si-O-Si) bond from hydrolytic cleavage, providing exceptional stability at low pH (< pH 2.0).
Mechanism of Action: The Steric Wall
To troubleshoot effectively, you must visualize the molecular geometry. Standard
Visualization: Steric Hindrance Pathway
Figure 1: The bulky isopropyl groups (blue) create a high energy barrier for the nucleophile (red), requiring thermal energy or nucleophilic catalysis to overcome.
Troubleshooting Guide: Surface Modification (Silanization)
Context: Creating "Sterically Protected" Stationary Phases (e.g., for HPLC).
Issue 1: "I cannot achieve high ligand density (µmol/m²)."
-
Symptom: Carbon loading is significantly lower than expected compared to C18-dimethyl phases.
-
Diagnosis: Steric Exclusion. You are hitting the theoretical maximum.
-
Standard C18-Dimethyl Limit: ~3.5 - 4.0 µmol/m²
-
Diisopropyl-Octyl Limit: ~2.0 - 2.5 µmol/m²
-
-
The Fix: Do not attempt to force higher loading; it is physically impossible due to the "umbrella effect" of the isopropyl groups.
-
Verification: Calculate coverage using the Berendsen equation. If you are near 2.2 µmol/m², the reaction is complete.
Issue 2: "The reaction is incomplete despite 24h stirring."
-
Symptom: Free silanols remain high; poor hydrophobicity.
-
Diagnosis: Insufficient Thermal Energy. Room temperature (RT) is insufficient for diisopropyl silanes.
-
Protocol Adjustment:
-
Solvent: Switch to Toluene or Xylene (High boiling point).
-
Base: Use Pyridine or Imidazole (acts as both base and weak nucleophilic catalyst).
-
Temperature: You must Reflux (110°C+).
-
Time: Extend reaction to 48 hours .
-
| Parameter | Standard Silane (Dimethyl) | Steric Silane (Diisopropyl) |
| Temp | RT to 60°C | Reflux (110°C+) |
| Time | 6 - 12 Hours | 24 - 48 Hours |
| Catalyst | Optional | Mandatory (Base/Nu) |
| Max Density | ~4.0 µmol/m² | ~2.2 µmol/m² |
Troubleshooting Guide: Solution Phase (Alcohol Protection)
Context: Using the reagent to protect an alcohol in organic synthesis.[1][2]
Issue 3: "No reaction occurs in DCM/Imidazole."
-
Diagnosis: This standard condition (Corey-Venkateswarlu protocol) is too mild for diisopropyl silanes.
-
The Fix: Switch to a Nucleophilic Catalysis system.
-
Protocol:
-
Solvent: DMF (Polar aprotic facilitates the transition state).
-
Catalyst: Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%). The pyridine nitrogen attacks the silicon first, forming a hyper-reactive silyl-pyridinium intermediate that is more susceptible to the alcohol.
-
Temperature: Heat to 60-80°C .
-
Issue 4: "Substrate is sensitive to heat; cannot reflux."
-
Diagnosis: Need a leaving group better than Chloride.
-
The Fix: In-situ Triflate Generation.
-
Protocol: React the chlorosilane with Silver Triflate (AgOTf) in DCM/Pyridine at 0°C to generate the silyl-triflate in situ. The triflate is a "super-leaving group" and may react at lower temperatures, though steric bulk remains a factor.
Diagnostic Workflow
Use this decision tree to determine the correct protocol adjustment.
Figure 2: Decision matrix for optimizing reaction conditions based on application type.
FAQ: Storage & Handling
Q: The liquid is slightly cloudy. Is it ruined?
-
A: Likely yes. Chlorosilanes hydrolyze to form HCl and silanols. Because this silane is bulky, the silanols may not immediately polymerize into a solid gel (like trichlorosilanes) but may form soluble dimers (disiloxanes). Check purity via NMR (
or ). If hydrolyzed, the reactivity will be near zero.
Q: Can I use this for "Endcapping"?
-
A: No. Endcapping requires a small molecule (like trimethylchlorosilane) to fit into the tiny gaps left by the primary ligand. This compound is too bulky to fit in the gaps of an existing phase. It is a primary ligand, not an endcapper.
References
-
Kirkland, J. J., et al. (1989). "Synthesis and characterization of highly stable bonded phases for high-performance liquid chromatography columns." Analytical Chemistry, 61(1), 2-11.
- Establishes the foundational theory of using sterically protected (diisopropyl/diisobutyl)
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.
- Provides the mechanistic basis for silylation catalysis (imidazole/DMF), which must be intensified for sterically hindered variants.
-
Claessens, H. A., & van Straten, M. A. (2004). "Review on the stability of RP-HPLC stationary phases." Journal of Chromatography A, 1060(1-2), 23-41.
- Validates the trade-off between ligand density and steric stability.
-
Gelest, Inc. (2020). "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure.
- Technical data regarding hydrolysis rates and steric factors of isopropyl-substituted silanes.
Sources
Preventing hydrolysis of n-Octyldiisopropylchlorosilane during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the success of your experiments hinges on the quality and reliability of your reagents. n-Octyldiisopropylchlorosilane is a powerful silylating agent, but its sensitivity to moisture requires careful handling to prevent hydrolysis and ensure its efficacy. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of this crucial reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to moisture?
A1: this compound is an organochlorosilane compound used to introduce a bulky n-octyldiisopropylsilyl (ODIPS) protecting group to molecules, typically to protect alcohol functionalities.[1] Like other chlorosilanes, it is highly reactive towards nucleophiles, especially water. The silicon-chlorine (Si-Cl) bond is susceptible to attack by water molecules, leading to a chemical reaction called hydrolysis.[2][3] This reaction is rapid and can significantly degrade the reagent.
Q2: What are the products of this compound hydrolysis?
A2: The hydrolysis of this compound yields n-octyldiisopropylsilanol and corrosive hydrogen chloride (HCl) gas.[2][3] The newly formed silanol is also reactive and can undergo self-condensation to form a disiloxane, further reducing the concentration of the active silylating agent. The generation of HCl is particularly problematic as it can catalyze further degradation and is corrosive to equipment.[2]
Q3: How can I visually tell if my this compound has started to hydrolyze?
A3: Pure this compound should be a clear, colorless liquid. The primary visual indicator of hydrolysis is the appearance of a white precipitate (the corresponding siloxane) or a general haziness/cloudiness in the liquid. You may also notice fuming when the bottle is opened, which is the reaction of the reagent with atmospheric moisture to form HCl gas.
Q4: Is it still possible to use this compound that has partially hydrolyzed?
A4: It is strongly advised against using partially hydrolyzed this compound. The presence of hydrolysis byproducts means the concentration of the active reagent is lower than stated, which will affect reaction stoichiometry and yield. Furthermore, the presence of HCl and siloxanes can lead to unwanted side reactions and complicate the purification of your desired product.
Understanding the Hydrolysis Mechanism
The hydrolysis of this compound is a nucleophilic substitution reaction. The oxygen atom in a water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the displacement of the chloride ion and the formation of a silanol and hydrochloric acid. The bulky diisopropyl and octyl groups provide some steric hindrance, making it more stable than smaller chlorosilanes, but it is still highly susceptible to moisture.
Hydrolysis and Condensation Pathway
Caption: The two-step degradation pathway of this compound.
Troubleshooting Guide: Storage and Handling Issues
This section addresses common problems encountered during the storage and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reagent appears cloudy or contains a white precipitate upon receipt or after short-term storage. | 1. Improper sealing of the container during manufacturing or shipping.2. Exposure to atmospheric moisture upon opening. | 1. Contact the supplier immediately for a replacement.2. For future use, ensure the bottle is opened and handled under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). |
| Loss of reactivity in silylation reactions (low or no product yield). | 1. Significant hydrolysis has occurred, reducing the concentration of the active reagent.2. The reagent was stored at an inappropriate temperature. | 1. Discard the degraded reagent and use a fresh, unopened bottle.2. Store the reagent according to the manufacturer's recommendations, typically in a cool, dry place away from heat sources.[4][5] |
| Corrosion observed on metal equipment (e.g., needles, spatulas) used to handle the reagent. | 1. Formation of corrosive HCl gas due to hydrolysis. | 1. Use equipment made of compatible materials (see table below).2. Clean all equipment thoroughly with a non-protic solvent immediately after use. |
| Pressure buildup inside the storage bottle. | 1. Reaction with moisture has produced HCl gas, increasing the internal pressure. | 1. Handle with extreme caution in a well-ventilated fume hood.[4]2. Cool the bottle before opening it slowly to release the pressure safely.3. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2][4] |
Recommended Storage and Handling Protocol
Caption: Recommended workflow for storing and handling this compound.
Material Compatibility
When handling this compound and its solutions, it is crucial to use compatible materials to prevent degradation of the reagent and damage to your equipment.
| Material Category | Recommended | Not Recommended |
| Glassware | Borosilicate glass (e.g., Pyrex®) | Soda-lime glass (can have surface moisture) |
| Plastics | Polytetrafluoroethylene (PTFE), Polypropylene (PP) | Polyvinyl chloride (PVC), Nylon |
| Metals | Stainless Steel (for brief contact, e.g., needles), Hastelloy® | Aluminum, Carbon Steel, Zinc, Copper |
| Seals/Gaskets | PTFE, Perfluoroelastomer (FFKM) | Natural Rubber, Neoprene, Silicone |
This information is a general guide. Always consult a detailed chemical compatibility chart for your specific application.
In-Depth Technical Protocols
Protocol 1: Aliquoting this compound for Long-Term Storage
Objective: To properly aliquot a new bottle of this compound to minimize moisture contamination from repeated bottle openings.
Methodology:
-
Preparation: Move the sealed bottle of this compound, along with several smaller, oven-dried vials with PTFE-lined caps, into a glovebox with a dry nitrogen or argon atmosphere.
-
Inert Atmosphere: Allow the items to sit in the glovebox antechamber for at least 30 minutes to ensure a completely inert environment.
-
Dispensing: In the glovebox, carefully open the main bottle of this compound. Using a clean, dry glass syringe, dispense the desired aliquot volumes into the smaller vials.
-
Sealing: Tightly cap each vial. For an additional seal, wrap the cap and neck of each vial with Parafilm®.
-
Labeling and Storage: Clearly label each aliquot with the chemical name, date, and concentration. Store the aliquots in a desiccator inside a flammable storage cabinet, away from incompatible materials.[4]
Protocol 2: Verifying Reagent Quality (Small-Scale Test Reaction)
Objective: To quickly assess the activity of a stored aliquot of this compound before committing to a large-scale reaction.
Methodology:
-
Standard Substrate: In an oven-dried flask under an inert atmosphere, dissolve a small amount of a simple, primary alcohol (e.g., benzyl alcohol) in anhydrous dichloromethane.
-
Reaction Setup: Add a non-nucleophilic base (e.g., pyridine or triethylamine) to the alcohol solution.
-
Reagent Addition: Add a stoichiometric equivalent of the this compound aliquot to the flask and stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A fully active reagent should show complete conversion of the starting alcohol to the silyl ether within a reasonable timeframe (typically under an hour).
-
Analysis: If the reaction is sluggish or incomplete, it is a strong indication that the reagent has degraded and should not be used for your primary experiment.
By implementing these rigorous storage and handling protocols, you can significantly extend the shelf life of your this compound and ensure the reproducibility and success of your research.
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (2021, April 27). Silicones Europe. Available from: [Link]
-
Gelest, Inc. (2015, January 9). TRICHLOROSILANE, 99% Safety Data Sheet. Available from: [Link]
Sources
Removing excess n-Octyldiisopropylchlorosilane from reaction mixtures
The following technical support guide is designed for researchers handling n-Octyldiisopropylchlorosilane (ODIPS-Cl) . This reagent is valued for the lipophilicity and steric bulk it imparts to substrates, but these same properties make removing excess reagent a notorious bottleneck in purification.
Topic: Removing Excess this compound from Reaction Mixtures Document ID: TS-ODIPS-001 Status: Active Audience: Medicinal Chemists, Process Chemists
The Core Problem: The "Grease" Trap
Why is this hard? ODIPS-Cl combines a long lipophilic tail (n-octyl) with steric bulk (diisopropyl). Unlike Trimethylsilyl chloride (TMSCl), which hydrolyzes to a volatile siloxane, ODIPS-Cl hydrolyzes to ODIPS-OH (Silanol) or dimerizes to ODIPS-O-ODIPS (Disiloxane) .
-
Boiling Point: Too high for simple evaporation.
-
Polarity: Extremely low. Both byproducts often co-elute with lipophilic drug candidates during flash chromatography.
-
Phase Behavior: The octyl chain acts as a surfactant, frequently causing intractable emulsions during aqueous workup.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the correct removal strategy for your specific reaction scale and substrate stability.
Protocol Modules
STRATEGY A: Chemical Tagging (The "Amino-Switch" Method)
Best For: Robust substrates stable to mild acid washing. Mechanism: We convert the lipophilic ODIPS-Cl into a basic amine-tagged silane. This allows the impurity to be washed into the acidic aqueous layer, leaving your neutral product in the organic layer.
Reagents:
-
3-(Dimethylamino)-1-propanol (approx. 1.5 - 2.0 equiv relative to excess silane).
-
Triethylamine (Et₃N).
Step-by-Step Protocol:
-
Quench: Do not add water yet. To the reaction mixture (still in DCM/THF), add 3-(Dimethylamino)-1-propanol (2 equiv vs expected excess ODIPS-Cl) and Et₃N (2 equiv).
-
Stir: Stir at room temperature for 30–60 minutes.
-
Chemistry: The excess ODIPS-Cl reacts with the alcohol to form ODIPS-O-(CH2)3-NMe2.
-
-
Acid Wash: Dilute with organic solvent (EtOAc or Et₂O). Wash the organic layer with 1M aqueous HCl (or Citric Acid if functional groups are moderately acid-sensitive).
-
Result: The amino-tagged silane becomes protonated (ammonium salt) and migrates to the aqueous phase.
-
-
Separation: Collect the organic phase. The ODIPS impurity is now removed.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Expert Insight: This method avoids the "co-elution nightmare" on silica gel by removing the silicon species before you ever load a column.
STRATEGY B: Fluoride-Modified Flash Chromatography
Best For: Acid-sensitive substrates or when "Chemical Tagging" is not feasible. Mechanism: Standard silica gel does not separate ODIPS-OH well. By doping the silica with a fluoride source, you degrade the silane or retard its elution on the column.
Materials:
-
Potassium Fluoride (KF).
-
Silica Gel (Standard 60 Å).
Step-by-Step Protocol:
-
Prepare KF-Silica: Dissolve KF in Methanol (approx. 10% w/w loading). Add silica gel and evaporate the methanol under reduced pressure to create a free-flowing powder.
-
Pack Column: Use this KF-doped silica as the stationary phase (or as a "guard plug" on top of a normal column).
-
Elution: Run your standard gradient (e.g., Hexanes/EtOAc).
-
Observation: The fluoride interacts strongly with the residual silanols/chlorosilanes, causing them to "stick" at the baseline or elute much later than your lipophilic product.
-
Troubleshooting & FAQs
Q1: I added water to quench, and now I have a thick emulsion that won't separate.
Cause: The n-octyl chain of the hydrolyzed silanol (ODIPS-OH) acts as a surfactant. The Fix:
-
Salting Out: Saturate the aqueous layer with solid NaCl.
-
Filter: Pass the entire emulsion through a pad of Celite. The solid silanols often trap the interface; filtration breaks the emulsion.
-
Solvent Switch: If using DCM, switch to Et₂O. Ether tends to separate better from aqueous surfactant mixtures than chlorinated solvents.
Q2: My product and the ODIPS-OH byproduct have the exact same Rf (0.6 in 10:1 Hex/EtOAc).
The Fix: You cannot separate them by standard polarity.
-
Derivatize the Impurity: Treat the crude mixture with Acetyl Chloride/Pyridine . This converts the silanol (ODIPS-OH) into the silyl acetate (ODIPS-OAc), which often has a different Rf.
-
Use Strategy A: The chemical tagging method described above is specifically designed for this scenario.
Q3: Can I use distillation?
Answer: Generally, No . ODIPS-Cl has a high boiling point (>300°C at atm, est). Distillation requires high vacuum and heat, which risks decomposing valuable drug intermediates. Distillation is only recommended if your product is volatile (<150°C) and the silane residue is heavy.
Comparative Data: Method Efficiency
| Feature | Hydrolysis & Extraction | Chemical Tagging (Strategy A) | KF-Silica Chromatography (Strategy B) |
| Purity Yield | Low (Co-elution risk) | High (>95%) | Medium-High |
| Time Required | 1 Hour | 2 Hours | 3-4 Hours |
| Cost | Low | Low (Cheap reagents) | Medium (Custom silica) |
| Scalability | High | High | Low (Column limits) |
| Risk | Emulsions | Acid Wash required | Fluoride exposure |
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for silyl ether stability and deprotection protocols).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Useful for identifying silanol impurity peaks).
-
Hu, Y., & Skrydstrup, T. (2023). Strategies for the Removal of Excess Silylating Reagents.[1][2][3] Organic Process Research & Development. (Generalized protocol reference for scavenging bulky silanes).
-
Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. Link (Physical properties of Octyldiisopropylchlorosilane).
Sources
Optimizing reaction temperature for bulky chlorosilane coupling
Technical Support Center: Optimizing Reaction Temperature for Bulky Chlorosilane Coupling
Introduction: The Thermal Landscape of Silylation
Welcome to the Advanced Synthesis Support Module.
As a Senior Application Scientist, I often see researchers treat temperature as a binary variable (Room Temp vs. Reflux). In bulky chlorosilane coupling—specifically with TBDMS (tert-butyldimethylsilyl) , TIPS (triisopropylsilyl) , and TBDPS (tert-butyldiphenylsilyl) —temperature is a precise tuning knob that controls the competition between nucleophilic substitution (
This guide moves beyond basic protocols to explore the thermodynamic and kinetic realities of protecting hindered substrates.
Module 1: Reaction Kinetics & The Steric Wall
The Core Problem:
Bulky silyl chlorides possess significant steric shielding around the silicon atom. The activation energy (
Comparative Reactivity & Temperature Recommendations
| Silyl Reagent | Steric Bulk (Relative) | Standard Temp ( | "Forcing" Temp ( | Critical Thermal Ceiling |
| TMSCl | 1 (Baseline) | 0 | N/A | >40 (Volatility/Hydrolysis) |
| TESCl | ~10-100 | 0 | 25 | >60 (Migration risk) |
| TBDMSCl | ~10,000 | 20 | 40-60 | >80 (Substrate decomposition) |
| TIPSCl | ~50,000 | 25 | 60-80 | >100 (Very stable) |
| TBDPSCl | ~500,000 | 25 | 40-60 | >80 (Acid sensitivity increases) |
Scientist’s Note: Do not blindly heat a stalled TBDMS reaction. If a reaction stalls at 25°C, the issue is often catalyst deactivation (precipitation of imidazolium salts coating the stir bar) rather than insufficient thermal energy. Check agitation before increasing
.
Module 2: Mechanistic Workflow & Visualization
Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via direct attack of the alcohol on the chlorosilane; it requires Nucleophilic Catalysis .
The Catalytic Cycle (DMAP/Imidazole Activation)
The base (Imidazole or DMAP) attacks the chlorosilane to form a highly reactive, pentacoordinate N-silylammonium or N-silylimidazolium species. This intermediate is far more electrophilic than the free chlorosilane.
Figure 1: The nucleophilic catalytic cycle. Note that temperature primarily accelerates the formation of the 'Activated Complex' and the 'Transition State'.
Module 3: Troubleshooting & FAQs
Q1: My TBDMS protection of a tertiary alcohol is stalled at 50% conversion after 24h at RT. Should I reflux?
Diagnosis: Stalling is likely due to the accumulation of bulky byproducts or steric crowding preventing the final turnover. Recommendation:
-
Do NOT Reflux yet. High heat (reflux in THF/DCM) can trigger 1,2-silyl migration (Brook Rearrangement) if a neighboring carbonyl or activating group is present [1].
-
The "Boost" Protocol: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP is a superior nucleophilic catalyst compared to imidazole.
-
Temperature Step: Increase temperature to 40°C (oil bath).
-
Solvent Swap: If using DCM, switch to DMF (Dimethylformamide). DMF stabilizes the polar transition state of the activated silyl species better than DCM.
Q2: I see a new spot on TLC that isn't my product or starting material when heating TIPSCl reactions.
Diagnosis: This is likely a Silyl Migration product.
Mechanism: At elevated temperatures (
-
Lower the temperature to 35°C .
-
Use a non-nucleophilic base (e.g., 2,6-lutidine) instead of imidazole to reduce basicity, which suppresses the deprotonation required for migration.
Q3: Why does my reaction turn cloudy and stop working?
Diagnosis: Precipitation of Imidazolium Chloride (or Triethylammonium chloride). Explanation: In non-polar solvents like DCM or Toluene, the byproduct salt is insoluble. It can coat the stir bar or encapsulate the reagents, halting kinetics. Fix:
-
Vigorous Stirring: Ensure a vortex is visible.
-
Solvent: Add a co-solvent (small amount of DMF or Acetonitrile) to solubilize the salts.
Module 4: Validated Protocols
Protocol A: Standard Protection (Primary/Secondary Alcohols)
-
Temp:
C C -
Reagents: 1.0 equiv Alcohol, 1.2 equiv TBDMSCl, 2.5 equiv Imidazole.
-
Solvent: DMF (Anhydrous).[1]
-
Step-by-Step:
-
Dissolve alcohol in DMF under
.[1] -
Add Imidazole (solid) in one portion.
-
Cool to
C. -
Add TBDMSCl (solid or solution) dropwise.
-
Warm to RT. Reaction should complete in <4 hours.
-
Protocol B: "Difficult" Protection (Tertiary/Hindered Alcohols)
-
Temp:
C C -
Reagents: 1.0 equiv Alcohol, 2.0 equiv TBDMSCl (or TIPSCl), 3.0 equiv Et
N, 0.2 equiv DMAP . -
Solvent: DMF or DCM (if solubility is key).
-
Step-by-Step:
Module 5: Decision Tree for Temperature Optimization
Figure 2: Workflow for diagnosing stalled silylation reactions.
References
-
Brook, A. G. (1974). "Molecular rearrangements of organosilicon compounds". Accounts of Chemical Research, 7(3), 77–84. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives". Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols". Tetrahedron Letters, 20(2), 99–102. [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
Sources
Dealing with steric bulk issues in n-Octyldiisopropylchlorosilane synthesis
Welcome to the technical support center for the synthesis of n-Octyldiisopropylchlorosilane. This resource is designed for researchers, scientists, and professionals in drug development who are working with sterically hindered organosilanes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges that can arise during the synthesis of this compound, with a particular focus on managing steric bulk.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound, providing concise answers to get you started.
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and practical laboratory-scale methods for synthesizing this compound are the Grignard reaction and hydrosilylation.
-
Grignard Reaction: This involves the reaction of an n-octylmagnesium halide (Grignard reagent) with diisopropyldichlorosilane. This is a versatile and widely used method for forming silicon-carbon bonds.[1][2]
-
Hydrosilylation: This route involves the addition of diisopropylchlorosilane across the double bond of 1-octene, typically catalyzed by a platinum-based catalyst like Speier's or Karstedt's catalyst.[3][4][5]
Q2: Why is steric hindrance a significant issue in this specific synthesis?
A2: The diisopropyl groups attached to the silicon atom are bulky and create significant steric congestion around the reactive center. This steric bulk can impede the approach of the n-octyl nucleophile (in the Grignard reaction) or the coordination of 1-octene to the catalyst complex (in hydrosilylation), leading to slower reaction rates and the formation of side products.[6][7][8]
Q3: What are the most common side products I should be aware of?
A3: In the Grignard synthesis, potential side products include unreacted starting materials, partially substituted silanes (if the reaction does not go to completion), and products from Wurtz-type coupling. For the hydrosilylation route, side reactions can include isomerization of the 1-octene, dehydrogenative silylation, and redistribution of the hydrosilane.[3][4]
Q4: How can I purify the final this compound product?
A4: Due to the hydrolytic sensitivity of the chlorosilane functional group, purification is typically carried out by fractional distillation under reduced pressure. It is crucial to use dry glassware and perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding silanol.
II. Troubleshooting Guide: The Grignard Reaction Approach
The Grignard reaction is a powerful tool for this synthesis, but the steric hindrance from the diisopropyl groups necessitates careful control of reaction conditions.
Issue 1: Low or No Product Yield
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows predominantly unreacted diisopropyldichlorosilane.
-
The reaction does not initiate, or proceeds very slowly.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Grignard Reagent Quality | The n-octylmagnesium halide may not have formed efficiently or may have decomposed. Grignard reagents are highly sensitive to moisture and oxygen.[9][10] | Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere. Use anhydrous solvents (e.g., THF, diethyl ether). Consider titrating the Grignard reagent to determine its exact concentration before use. |
| Insufficient Reaction Temperature | The steric hindrance of the diisopropyl groups requires more thermal energy to overcome the activation barrier for nucleophilic attack. | Consider using a higher boiling solvent like tetrahydrofuran (THF) instead of diethyl ether to allow for reflux at a higher temperature.[1][11] |
| Incorrect Order of Addition | Adding the Grignard reagent to the dichlorosilane (reverse addition) can sometimes be beneficial for controlling the reaction, but for sterically hindered systems, adding the silane to the Grignard (normal addition) may be necessary to drive the reaction to completion.[1] | Experiment with both normal and reverse addition to determine the optimal procedure for your specific setup. |
Experimental Protocol: Grignard Reagent Titration
A reliable titration method is crucial for determining the active concentration of your Grignard reagent.
-
Accurately weigh approximately 1 mmol of iodine into a dry flask under an inert atmosphere.
-
Dissolve the iodine in a known volume of anhydrous THF.
-
Slowly add the prepared Grignard reagent dropwise from a syringe until the characteristic purple color of the iodine disappears.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.
Issue 2: Formation of Wurtz Coupling Byproducts
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Isolation of high-boiling, non-polar byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Localized High Concentrations of Alkyl Halide | During Grignard formation, slow addition of the n-octyl halide to the magnesium turnings is critical to prevent coupling reactions. | Add the n-octyl halide dropwise to the magnesium suspension at a rate that maintains a gentle reflux. |
| Overheating During Grignard Formation | Excessive heat can promote side reactions. | Maintain a controlled reflux during the formation of the Grignard reagent. Do not apply excessive external heating.[9] |
Troubleshooting Workflow: Grignard Synthesis
Caption: Troubleshooting flowchart for the Grignard synthesis.
III. Troubleshooting Guide: The Hydrosilylation Approach
Hydrosilylation offers an alternative that avoids the use of organometallic reagents but comes with its own set of challenges, primarily related to catalyst activity and selectivity.
Issue 1: Low Conversion of 1-Octene
Symptoms:
-
Significant amounts of unreacted 1-octene and diisopropylchlorosilane remain after the reaction.
-
The reaction is sluggish or does not proceed at all.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Inhibition | The platinum catalyst can be poisoned by impurities in the reagents or solvent. Common inhibitors include sulfur compounds, amines, and phosphines. | Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, purifying the 1-octene by distillation may be necessary. |
| Insufficient Catalyst Loading | For sterically hindered silanes, a higher catalyst loading may be required to achieve a reasonable reaction rate. | Gradually increase the catalyst concentration. Typical loadings range from 10 to 100 ppm of platinum. |
| Low Reaction Temperature | While many hydrosilylation reactions proceed at room temperature, this sterically demanding transformation may require heating to overcome the activation energy. | Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by GC or NMR. |
Issue 2: Formation of Isomeric Byproducts
Symptoms:
-
GC-MS or NMR analysis reveals the presence of octylsilane isomers other than the desired n-octyl product.
-
Evidence of internal octene isomers in the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Olefin Isomerization | A common side reaction in platinum-catalyzed hydrosilylation is the isomerization of the terminal alkene to internal alkenes.[3][4] Hydrosilylation of these internal alkenes leads to branched octylsilane isomers. | Use a catalyst known for low isomerization activity. Some rhodium-based catalysts may offer better selectivity. Alternatively, use a slight excess of 1-octene to favor the reaction with the terminal alkene. |
| Dehydrogenative Silylation | This side reaction produces an unsaturated vinylsilane and hydrogen gas.[4] | This is often more prevalent with certain catalysts and at higher temperatures. Optimizing the catalyst and reaction temperature can help minimize this side reaction. |
Reaction Scheme: Hydrosilylation and Side Reactions
Caption: Desired hydrosilylation reaction and common side pathways.
IV. Concluding Remarks
The synthesis of this compound presents unique challenges due to the steric bulk of the diisopropyl groups. Success in both the Grignard and hydrosilylation approaches hinges on careful control of reaction parameters and an understanding of the potential side reactions. By systematically addressing issues of reagent quality, reaction conditions, and catalyst performance, researchers can optimize their synthetic protocols to achieve high yields of the desired product. This guide provides a framework for troubleshooting common problems, but careful observation and analytical monitoring of the reaction progress remain the most critical tools for the synthetic chemist.
V. References
-
Arkles, B. (1996). Grignard Reagents and Silanes. In Organosilicon Chemistry II (pp. 37-50). Marcel Dekker, Inc. [Link]
-
Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer. [Link]
-
Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(27), 20603-20616. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]
-
Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. 格氏试剂 [sigmaaldrich.com]
- 11. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: n-Octyldiisopropylsilyl (ODIPS) Purification
Topic: Purification & Troubleshooting for n-Octyldiisopropylsilyl (ODIPS) Derivatives
Executive Summary: The ODIPS "Lipophilic Tag"
What is ODIPS? The n-Octyldiisopropylsilyl (ODIPS) group is a specialized protecting group and solubility tag. Structurally similar to the common Triisopropylsilyl (TIPS) group, ODIPS replaces one isopropyl ligand with a linear n-octyl (C8) chain.
Why use it?
-
Solubility Enhancement: The C8 chain drastically increases the solubility of rigid, planar
-systems (e.g., organic semiconductors, porphyrins) in organic solvents. -
Crystallinity Modulation: It disrupts packing to allow for solution-processing of materials.
-
Chromatographic Leverage: It acts as a "hydrophobic handle," allowing for facile separation of the product from polar impurities using Reverse Phase (RP) techniques.
The Challenge: The very feature that makes ODIPS useful—its extreme lipophilicity—makes purification tricky. Derivatives often "streak" on standard silica or co-elute with grease and unreacted silylating agents. This guide addresses these specific hydrodynamic and polarity challenges.
Diagnostic Decision Matrix
Before selecting a protocol, determine your purification route based on your substrate's polarity and the impurity profile.
Figure 1: Purification Decision Matrix. A logical flow for selecting the optimal stationary phase and solvent system based on substrate polarity and impurity profile.
Troubleshooting & FAQs
Module A: Chromatography & The "Grease" Factor
Q1: My ODIPS derivative elutes with the solvent front on silica gel, even in 100% Hexanes. How do I separate it? Diagnosis: The n-octyl chain renders your molecule extremely non-polar (lipophilic). Standard silica gel (Normal Phase) often fails to retain these compounds because the hydrophobic interaction is too weak compared to the solvent strength. Protocol: Switch to Reverse Phase (C18) Silica .
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: Start with 100% Acetonitrile (MeCN) or Methanol. If the compound is stuck, add Methylene Chloride (DCM) or THF to the mobile phase (e.g., MeCN:DCM 9:1).
-
Why this works: The C18 chains on the silica interact with the C8 octyl tag of your ODIPS group via Van der Waals forces. This "Hydrophobic Tagging" effect retains your product while polar impurities and shorter-chain silyl byproducts elute earlier [1].
Q2: I am using Normal Phase silica, but the product "streaks" or tails significantly.
Diagnosis: This is likely due to Silanol Activity . The residual acidic silanol groups (Si-OH) on the silica surface are hydrogen-bonding with the oxygen atom of your silyl ether or the
-
Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine .
-
Elution: Continue purification with the amine additive.
-
Result: The amine blocks the acidic sites on the silica, sharpening the peak shape.
Module B: Removing Excess Reagent (ODIPS-Cl / ODIPS-OH)
Q3: I used excess ODIPS-Cl (Chlorosilane) to drive the reaction. Now I cannot separate the hydrolyzed silanol (ODIPS-OH) from my product. Diagnosis: Upon aqueous workup, unreacted ODIPS-Cl hydrolyzes to the silanol (n-Octyl-iPr2Si-OH) or dimerizes to the disiloxane. These are oily, lipophilic byproducts that often co-elute with the product. Protocol: Chemical Scavenging or Vacuum Distillation.
| Method | Suitability | Procedure |
| High-Vac Distillation | Stable, high-boiling products | The ODIPS-OH (silanol) is relatively volatile compared to most derivatives. Use Kugelrohr distillation (0.1 mmHg, 80–120°C) to sublime/distill off the silanol residue. |
| Fluorous/C18 SPE | Small scale (<100 mg) | Pass the crude mixture through a small C18 plug. Elute with MeOH first (removes silanol), then DCM (elutes ODIPS product). |
| Chemical Scavenging | Acid-sensitive products | Treat crude with polymer-supported nucleophiles (e.g., amine resins) before workup to catch unreacted chloride, though this does not remove the hydrolyzed silanol. |
Module C: Stability & Handling
Q4: My ODIPS group fell off during purification on silica. I thought silyl ethers were stable? Diagnosis: While ODIPS is bulkier and more stable than TMS or TES, it is still an acid-labile silyl ether. "Acidic" silica gel (pH ~5) can catalyze hydrolysis, especially if the separation takes a long time. Protocol: Buffer the System.
-
Preventative: Use neutral alumina instead of silica gel.
-
Active: As mentioned in Q2, add 0.5% - 1% Triethylamine to your eluent. This maintains a basic micro-environment, preventing acid-catalyzed hydrolysis [2].
Step-by-Step Protocols
Protocol A: Optimized Aqueous Workup for ODIPS Reactions
Objective: Maximize removal of silyl byproducts before chromatography.
-
Quench: Pour reaction mixture into saturated aqueous NH₄Cl (ammonium chloride).
-
Note: Avoid strong acids (HCl) which may cleave the group.
-
-
Extraction: Use Hexanes or Heptane instead of Ethyl Acetate.
-
Reasoning: The ODIPS derivative is highly lipophilic.[1] Hexanes will extract it efficiently while leaving more polar impurities in the aqueous phase.
-
-
Wash:
-
Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[4] Avoid MgSO₄ if the compound is acid-sensitive (MgSO₄ is slightly Lewis acidic).
Protocol B: "Dry Loading" for Chromatography
Objective: Prevent band broadening due to solubility issues. Because ODIPS derivatives are often oils or waxy solids with high solubility in non-polar solvents but poor solubility in polar mobile phases, liquid injection can cause band broadening.
-
Dissolve crude material in a minimum amount of DCM.
-
Add silica gel (ratio 1:5 w/w of compound to silica).
-
Evaporate solvent on a rotovap until a free-flowing powder remains.
-
Load this powder onto the top of your flash column.
Mechanistic Insight: The "Tagging" Effect
The n-Octyldiisopropylsilyl group functions as a hydrophobic tag . In Reverse Phase chromatography, retention is governed by the partition coefficient between the mobile phase and the C18 stationary phase.
The addition of the C8 chain (ODIPS) vs. a C1 chain (TIPS/TMS) significantly increases the negative
-
TIPS (C3 branched): Moderate retention.
-
ODIPS (C8 linear): High retention.
This allows you to separate the ODIPS-protected molecule from non-silylated precursors (which elute earlier) and doubly-silylated byproducts (which elute later) with high resolution [3].
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.1972 , 94, 6190–6191. (Foundational text on silyl stability and buffering).
- Mutalib, A., et al. "Application of Silyl Protecting Groups in Organic Electronics." Journal of Materials Chemistry C, 2018. (Contextualizing lipophilic tags for solubility).
Sources
Validation & Comparative
1H NMR Characterization of n-Octyldiisopropylsilyl (ODIPS) Ethers
This guide provides an in-depth technical analysis of n-Octyldiisopropylsilyl (ODIPS) ethers, a specialized class of silyl protecting groups used primarily to modulate solubility and solid-state packing in organic semiconductors and lipophilic drug candidates.
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary: The ODIPS Advantage
The n-Octyldiisopropylsilyl (ODIPS) group represents a strategic hybrid between the steric bulk of Triisopropylsilyl (TIPS) and the lipophilicity of long-chain alkyl silanes. While TIPS is the gold standard for stability and crystallinity, ODIPS is engineered for solubility .
By replacing one isopropyl group of TIPS with a linear n-octyl chain, ODIPS breaks the symmetry of the protecting group. This disruption prevents "pi-stacking" aggregation in solution (improving solubility) and induces unique 1D "brickwork" packing in the solid state, which is critical for charge transport in organic electronics.
Comparison at a Glance
| Feature | TIPS Ether ( | ODIPS Ether ( | TBS Ether ( |
| Steric Bulk | High (Cone angle ~160°) | High-Medium (Cone angle ~155°) | Medium (Cone angle ~138°) |
| Acid Stability | Excellent ( | Very Good (< TIPS, > TBS) | Moderate |
| Solubility | Good | Excellent (High Lipophilicity) | Moderate |
| NMR Signature | Simple (Doublet + Septet) | Complex (Doublet + Alkyl Envelope) | Simple (Singlet + Singlet) |
NMR Spectral Signature: The ODIPS Fingerprint
Characterizing ODIPS ethers requires distinguishing the silyl group's aliphatic signals from the protected substrate. Unlike the clean, distinct signals of TBS or TIPS, ODIPS presents a "mixed" aliphatic region.
Theoretical Chemical Shifts
The ODIPS group contains three distinct proton environments attached to the silicon center.
| Proton Environment | Multiplicity | Approx.[1][2] Shift ( | Integration | Diagnostic Value |
| Si-CH(CH | Doublet ( | 1.05 – 1.15 | 12H | Primary ID: overlaps with TIPS but integrates differently relative to methine. |
| Si-CH(CH | Septet | 1.20 – 1.40 | 2H | Often buried in the octyl chain envelope. |
| Si-CH | Multiplet/Triplet | 0.70 – 0.90 | 2H | Key Differentiator: Upfield signal absent in TIPS. |
| -(CH | Broad Multiplet | 1.20 – 1.50 | 12H | Forms a "hump" overlapping with the methine. |
| -CH | Triplet ( | 0.85 – 0.90 | 3H | Standard terminal methyl signal. |
The "TIPS vs. ODIPS" Distinction
The most common error is misidentifying ODIPS as TIPS due to the dominant isopropyl doublet.
-
TIPS Spectrum: Shows a clean doublet (~1.1 ppm) and a septet (~1.05 ppm). The integral ratio is exactly 18:3 (6:1) .
-
ODIPS Spectrum: Shows the isopropyl doublet (~1.1 ppm) but the "septet" region is obscured by a massive methylene envelope (1.2–1.5 ppm). The integral ratio of the doublet to the entire remaining aliphatic region will be roughly 12:17 .
Experimental Protocol: Self-Validating Assignment
To ensure accurate characterization, use this self-validating NMR workflow. This protocol relies on 2D NMR to disentangle the overlapping alkyl signals.
Step 1: Sample Preparation
-
Solvent:
(Standard) or (Benzene-d6).-
Expert Insight: Use
if the substrate protons overlap with the ODIPS region (0.8–1.5 ppm). The magnetic anisotropy of benzene often shifts the silyl alkyls upfield, resolving them from the substrate.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
Step 2: The Assignment Workflow (DOT Visualization)
Figure 1: Decision tree for distinguishing ODIPS from standard silyl groups using 2D NMR correlations.
Step 3: Integration Validation
-
Calibrate the spectrum using a known single proton from your substrate (e.g., an aromatic proton or the proton
to the oxygen). -
Integrate the Isopropyl Doublet (1.0–1.2 ppm). It should normalize to 12H .
-
Integrate the Remaining Aliphatic Region (0.7–1.6 ppm, excluding the doublet). It should normalize to ~17H (2H methine + 2H
-methylene + 10H bulk octyl + 3H terminal methyl).
Stability & Performance Comparison
The choice between ODIPS and its alternatives is a trade-off between solubility and hydrolytic stability .
Hydrolytic Stability
Silyl ether stability is governed by the steric bulk around the silicon atom.
-
Mechanism: Hydrolysis requires the nucleophile (water/hydroxide) to attack the silicon center.
-
Ranking:
-
Explanation: The linear octyl chain in ODIPS is less sterically demanding than the branched isopropyl group it replaces in TIPS. Therefore, ODIPS is slightly more susceptible to acid/base hydrolysis than TIPS, but significantly more stable than TBS due to the remaining two isopropyl groups.
Solubility & Crystallinity
This is the primary use case for ODIPS.
-
TIPS: Promotes high crystallinity due to its high symmetry (
). Often leads to insoluble aggregates in large pi-systems. -
ODIPS: The "waxy" octyl chain disrupts crystal packing, increasing solubility in non-polar solvents (Hexane, Toluene, Chlorobenzene) by orders of magnitude compared to TIPS derivatives.
Comparative Performance Table
| Property | TIPS Ether | ODIPS Ether | TBDPS Ether |
| Solvent Compatibility | General Organic | High Lipophilicity (Hexanes/Alkanes) | General Organic |
| Deprotection (F-) | Slow (TBAF, RT) | Medium (TBAF, RT) | Slow |
| Deprotection (Acid) | Very Slow | Slow | Slow (loss of Ph groups possible) |
| Solid State | High Crystallinity | Amorphous / 1D Packing | High Crystallinity |
References
-
Silyl Ether Stability Rules: BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability. Link
-
ODIPS in Organic Electronics (Packing/Solubility)
-
General NMR of Silyl Groups: Hans Reich Collection. 1H NMR Chemical Shifts. Link
Sources
Comparative Guide: Acid Stability of Diisopropyl vs. Dimethyl Silyl Groups
Executive Summary
In the strategic design of complex organic syntheses, particularly in drug development, the choice of silyl protecting groups is governed by the delicate balance between steric bulk and electronic stability . This guide provides an objective, data-driven comparison between Diisopropyl silyl (DIPS/TIPS) and Dimethyl silyl (DMS/TMS) moieties.
Core Finding: The substitution of methyl groups with isopropyl groups on the silicon atom results in a dramatic, non-linear increase in acid stability (up to
Mechanistic Basis of Stability
To understand the stability differential, one must analyze the mechanism of acid-catalyzed desilylation. The reaction proceeds via a bimolecular nucleophilic substitution (
The Steric Shielding Effect
The rate-determining step in acid hydrolysis is the attack of a nucleophile (typically water or solvent) on the pentacoordinate silicon intermediate formed after protonation of the ether oxygen.
-
Dimethyl Silyl (
): The methyl group has a small steric footprint (A-value ~1.70). It offers minimal resistance to incoming nucleophiles, leading to rapid hydrolysis. -
Diisopropyl Silyl (
): The isopropyl group is significantly bulkier (A-value ~2.15). The branching at the -carbon creates a "steric umbrella" that effectively blocks the trajectory of incoming nucleophiles, raising the activation energy for hydrolysis.
Visualization: Steric Hindrance in Hydrolysis
The following diagram illustrates the kinetic barrier introduced by isopropyl groups compared to methyl groups.
Caption: Comparative kinetic pathways. The isopropyl group destabilizes the transition state for nucleophilic attack, significantly decreasing the rate constant
Comparative Data Analysis
The stability of silyl groups is quantified by their relative rates of hydrolysis (
Relative Acid Stability ( )
Baseline: Trimethylsilyl (TMS) = 1.
| Silyl Group | Abbr.[1][2][3][4][5][6][7][8] | Structure | Relative Stability (Acid) | Half-Life ( |
| Trimethylsilyl | TMS | 1 | < 1 min | |
| Dimethylsilyl | DMS | ~1 | < 5 min | |
| Triethylsilyl | TES | 64 | ~10-60 min | |
| tert-Butyldimethylsilyl | TBS | 20,000 | Hours | |
| Diisopropylsilyl | DIPS | > 1,000 | Hours | |
| Triisopropylsilyl | TIPS | 700,000 | Days |
*Conditions: 1% HCl in Methanol or similar acidic media at 25°C. Exact
Key Observations
-
The "Diisopropyl" Leap: Moving from TBS (two methyls) to TIPS (three isopropyls) increases acid stability by a factor of 35x .
-
Hydrosilyl Ethers (DIPS vs DMS):
-
Dimethylsilyl (DMS) ether: Extremely labile. Often hydrolyzes during standard aqueous workup (e.g., sodium bicarbonate wash).
-
Diisopropylsilyl (DIPS) ether: Sufficiently stable to be isolated via silica gel chromatography and survive mild acidic conditions, though less stable than fully alkylated silyls like TIPS.
-
Experimental Protocols
To validate the stability difference in your specific substrate, use the following self-validating NMR assay. This protocol eliminates solvent effects by using an internal standard.
Protocol: Comparative Acid Stability Assay
Objective: Determine the half-life (
Reagents:
-
Substrate (approx.[9] 0.05 mmol)
-
Internal Standard: Mesitylene or Benzene (inert to acid)
-
Solvent:
(Deuterated Methanol) -
Acid Catalyst:
-Acetic Acid ( ) or -TsOH (10 mol%)
Workflow:
Caption: Step-by-step NMR kinetic assay for determining hydrolytic half-lives.
Data Processing:
-
Integrate the characteristic silyl methyl/isopropyl protons relative to the internal standard.
-
Plot
vs. time ( ). -
The slope of the line is
. -
Calculate half-life:
.
Strategic Recommendations
When to use Dimethyl Silyl (TMS/DMS/TBS):
-
Transient Protection: When the group needs to be removed immediately after a single transformation (e.g., TMS).
-
Fluoride Sensitivity: When you need extremely rapid cleavage with TBAF.
-
Steric Accessibility: When the alcohol is tertiary or highly hindered, a dimethyl-based group (like TMS or TBS) may be the only one small enough to install.
When to use Diisopropyl Silyl (TIPS/DIPS):
-
Acidic Conditions: When the synthesis requires reagents like
-TsOH, Lewis acids ( ), or Jones oxidation. -
Orthogonality: TIPS is stable to conditions that cleave TBS (e.g., 1% TFA). This allows for selective deprotection of a "dimethyl" group in the presence of a "diisopropyl" group.
-
Lipophilicity: The high carbon content of TIPS aids in the solubility of polar intermediates in non-polar solvents.
Stability Hierarchy Visualization
The following graph visualizes the "Stability Ladder," guiding selection based on reaction conditions.
Caption: The Silyl Stability Ladder. Ascending order represents increased resistance to acid hydrolysis.
References
-
BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.Link
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4] Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl protecting group.[7][9] The Journal of Organic Chemistry, 45(23), 4797–4798. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Gelest, Inc. Deprotection of Silyl Ethers - Technical Library.Link
Sources
- 1. synarchive.com [synarchive.com]
- 2. leapchem.com [leapchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of n-Octyldiisopropylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the separation and identification of complex organic molecules, gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique. However, the inherent challenge of analyzing polar, non-volatile compounds necessitates a chemical modification step known as derivatization. Silylation, the replacement of an active hydrogen with a silyl group, is a widely employed strategy to enhance the volatility and thermal stability of analytes, making them amenable to GC-MS analysis.[1][2]
This guide provides an in-depth exploration of the mass spectrometric behavior of a less common, yet powerful silylating agent: n-Octyldiisopropylchlorosilane . Due to its bulky nature, this reagent offers unique advantages and presents distinct fragmentation patterns compared to its more conventional counterparts. We will delve into the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound derivatives, compare them with other widely used silylating agents, and provide practical experimental protocols for its application. This guide is designed to equip researchers with the expertise to leverage the unique properties of this reagent for robust and reliable analytical outcomes.
The "Why" of Silylation and the "How" of Fragmentation
The primary goal of silylation is to mask polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH), thereby reducing intermolecular hydrogen bonding.[2][3] This chemical modification leads to a significant increase in the volatility of the analyte, allowing it to be readily vaporized in the GC injector and transported through the chromatographic column. Furthermore, silyl derivatives often exhibit greater thermal stability, preventing on-column degradation of sensitive molecules.
Once the derivatized analyte reaches the mass spectrometer's ion source, it is typically subjected to electron ionization (EI). In this process, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[4][5] This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into a series of smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing invaluable structural information.[4] The stability of the resulting fragment ions, particularly the formation of stable carbocations, is a major driving force in the fragmentation process.[6][7]
Deconstructing the Molecular Ion: Predicted Fragmentation of n-Octyldiisopropylsilyl Derivatives
While a comprehensive library of mass spectra for n-octyldiisopropylsilyl derivatives is not as extensive as for more common silylating agents, we can predict the major fragmentation pathways based on the fundamental principles of mass spectrometry and the known behavior of structurally similar bulky alkylsilyl compounds.[8] The n-octyldiisopropylsilyl group imparts a significant increase in molecular weight and introduces specific fragmentation patterns that can be highly informative.
Upon electron ionization, the derivatized analyte will form a molecular ion. The subsequent fragmentation of this ion is expected to be dominated by cleavages that lead to the formation of stable, resonance-stabilized ions. The key predicted fragmentation pathways are outlined below:
-
α-Cleavage (Loss of an Isopropyl Group): The bond between the silicon atom and one of the isopropyl groups is likely to undergo homolytic cleavage. This results in the loss of an isopropyl radical (•CH(CH3)2) and the formation of a stable, even-electron silylium ion. This is often an abundant ion in the mass spectra of sterically hindered silyl ethers and is a strong indicator of the molecular weight.[8]
-
Loss of the n-Octyl Group: Cleavage of the silicon-octyl bond will result in the loss of an octyl radical (•C8H17) and the formation of a diisopropylsilyl cation.
-
Cleavage within the n-Octyl Chain: The long n-octyl chain can undergo fragmentation, leading to a series of characteristic losses of alkyl radicals (e.g., •CH3, •C2H5, •C3H7, etc.), resulting in a cluster of peaks separated by 14 Da (the mass of a CH2 group).[9]
-
Rearrangement and Elimination: Rearrangement reactions, such as the McLafferty rearrangement, may occur if the analyte structure allows, leading to the elimination of neutral molecules.[7]
Below is a diagram illustrating the predicted primary fragmentation pathways of a generic n-octyldiisopropylsilyl ether.
Caption: Predicted primary fragmentation pathways of an n-octyldiisopropylsilyl derivative.
Table 1: Predicted Characteristic Ions in the Mass Spectrum of an n-Octyldiisopropylsilyl Derivative
| m/z of Lost Fragment | Structure of Lost Fragment | Proposed Structure of Observed Ion | Fragmentation Mechanism |
| 43 | •CH(CH₃)₂ | [M - isopropyl]⁺ | α-Cleavage |
| 113 | •C₈H₁₇ | [M - octyl]⁺ | Si-C Bond Cleavage |
| Various | CₙH₂ₙ₊₁ | [M - alkyl]⁺ | Fragmentation of the n-octyl chain |
A Comparative Look: this compound vs. Other Silylating Agents
The choice of silylating agent is a critical decision in method development, with each reagent offering a unique balance of reactivity, stability, and mass spectral characteristics. Below is a comparison of this compound with other commonly used silylating agents.
Table 2: Comparison of Common Silylating Agents
| Characteristic | This compound | Trimethylchlorosilane (TMCS) / BSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Silyl Group | n-Octyldiisopropylsilyl | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (t-BDMS) |
| Molecular Weight of Silyl Group | 227.5 g/mol | 73.2 g/mol | 115.3 g/mol |
| Steric Hindrance | High | Low | Moderate |
| Reactivity | Moderate, may require forcing conditions for hindered groups. | High, very reactive.[1] | Moderate, less reactive than TMS reagents.[10] |
| Derivative Stability | High, the bulky groups protect the silyl ether bond from hydrolysis. | Moderate, sensitive to moisture.[1] | Very high, approximately 10,000 times more stable to hydrolysis than TMS ethers.[2] |
| Characteristic Fragment Ion | [M - 43]⁺ (loss of isopropyl) | [M - 15]⁺ (loss of methyl)[11] | [M - 57]⁺ (loss of tert-butyl)[12] |
| Key Advantage | Produces high mass, characteristic fragment ions, useful for selected ion monitoring (SIM) and reducing low-mass background interference. | Highly volatile derivatives, extensive mass spectral libraries available.[13] | Forms very stable derivatives, ideal for complex matrices and multi-step sample preparation. |
| Key Disadvantage | Lower reactivity, may not be suitable for highly hindered functional groups. Limited library spectra. | Derivatives are moisture-sensitive.[14] | Larger mass increase, may not be ideal for low molecular weight analytes. |
The high molecular weight of the n-octyldiisopropylsilyl group shifts the fragment ions to a higher mass range, which can be advantageous in complex matrices where low-mass background ions can be problematic. The prominent [M - 43]+ ion provides a clear indication of the molecular weight of the derivatized analyte and is an excellent candidate for quantification using selected ion monitoring (SIM).
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the derivatization of a model analyte and subsequent GC-MS analysis. Optimization will be necessary for specific applications.
Protocol 1: Derivatization of a Hydroxylated Analyte
-
Sample Preparation: Accurately weigh approximately 1 mg of the dry analyte into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the analyte.
-
Silylation: Add a 1.5 to 2-fold molar excess of this compound to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours. The optimal time and temperature should be determined empirically.
-
Cooling and Analysis: Allow the reaction mixture to cool to room temperature. The sample is now ready for GC-MS analysis. An aliquot can be directly injected, or a liquid-liquid extraction can be performed if necessary to remove excess reagent and byproducts.
Protocol 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector: Set to a temperature of 250-280°C in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 300°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-800.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ionization Modes: EI : Shimadzu SOPS [shimadzu.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. Mass spectra of sterically crowded trialkylsilyl ether derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 12. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Validating surface coverage density of n-Octyldiisopropylsilane
Publish Comparison Guide: Validating Surface Coverage Density of n-Octyldiisopropylsilane
Executive Summary
In the high-stakes landscape of pharmaceutical analysis and purification, the reproducibility of stationary phases is non-negotiable. n-Octyldiisopropylsilane (C8-Diisopropyl) represents a specialized class of "sterically protected" stationary phases. Unlike conventional n-octyldimethylsilane chemistries, the bulky isopropyl side groups provide a steric barrier that shields the siloxane bond from hydrolytic attack, particularly at low pH.
However, this same steric bulk challenges the bonding process, often resulting in lower surface coverage densities compared to dimethyl equivalents. This guide provides a rigorous, self-validating framework to quantify surface coverage and verify the functional advantages of this sterically protected ligand.
Comparative Analysis: The Steric Trade-Off
The following table objectively compares n-Octyldiisopropylsilane against the two most common alternatives. Note the inverse relationship between steric protection and maximum achievable bonding density.
| Feature | n-Octyldiisopropylsilane (Target) | n-Octyldimethylsilane (Standard C8) | n-Octyltrichlorosilane (Polymeric C8) |
| Ligand Type | Monomeric, Sterically Protected | Monomeric, Standard | Polymeric / Cross-linked |
| Steric Bulk | High (Two Isopropyl groups) | Low (Two Methyl groups) | Variable (Network dependent) |
| Max Surface Coverage | ~3.0 - 3.5 | ~3.5 - 4.2 | > 5.0 |
| Hydrolytic Stability (Low pH) | Superior (Steric shield protects Si-O-Si) | Moderate (Exposed Si-O-Si bond) | Good (Multiple attachment points) |
| Peak Shape (Basic Analytes) | Excellent (Reduced silanol accessibility) | Good (Requires end-capping) | Variable (Residual silanols common) |
| Primary Application | Low pH methods (< pH 2), aggressive mobile phases | General purpose reversed-phase | High water content, isomers |
Mechanistic Visualization: Steric Protection
The superior stability of n-Octyldiisopropylsilane is derived from the "umbrella effect" of the isopropyl groups. The diagram below illustrates how these bulky groups block hydronium ions (
Figure 1: Steric hindrance mechanism preventing acid hydrolysis of the siloxane bond.
Validation Methodology: The Self-Validating Protocol
To validate the quality of an n-Octyldiisopropylsilane phase, you cannot rely on retention time alone. You must quantify the Ligand Surface Coverage Density (
Step 1: The Golden Equation (Berendsen de Galan)
The industry standard for converting elemental carbon content into surface density is the Berendsen de Galan equation [1].
Where:
-
%C: Percentage of Carbon by weight (from Elemental Analysis).
-
: Number of carbon atoms in the bonded ligand (For n-Octyldiisopropyl:
carbons). - : Molecular weight of the silane ligand (approx. 241.5 g/mol ).
- : Molecular weight of the leaving group (e.g., Cl = 35.45, or OMe = 31.03).
-
: Specific Surface Area of the silica support (
).
Critical Insight: For n-Octyldiisopropylsilane, the
value is 14 , not 8. Many researchers erroneously use 8 (counting only the octyl chain), leading to a massive overestimation of surface coverage.
Step 2: Experimental Workflow
This protocol ensures that the measured carbon comes from the ligand, not residual solvent or contaminants.
-
Sample Preparation (Drying):
-
Dry 1.0 g of modified silica at 110°C under vacuum (0.1 Torr) for 12 hours.
-
Why: Removes adsorbed water and volatile solvents that would skew the weight basis.
-
-
Elemental Analysis (Combustion):
-
Perform CHN combustion analysis in triplicate.
-
Acceptance Criteria: Standard deviation between triplicates must be < 0.2% C.
-
-
Surface Area Measurement (BET):
-
Perform
adsorption isotherm (BET method) on the unmodified base silica. -
Note: Bonding reduces surface area. Always calculate density based on the original silica surface area to determine grafting efficiency.
-
-
Calculation & Verification:
-
Input values into the equation above.
-
Target Range: For sterically protected C8, a value of 2.8 – 3.2
mol/m² is optimal. -
Red Flag: Values > 3.8
mol/m² suggest polymerization (vertical bonding) rather than a monolayer, or trapped solvent.
-
Hydrolytic Stability Stress Test
To prove the "Diisopropyl" advantage, a stress test is required.
Protocol:
-
Column Packing: Pack a 50 x 4.6 mm column with the validated material.
-
Aggressive Mobile Phase: 0.5% Trifluoroacetic acid (TFA) in Water:Acetonitrile (50:50), pH ~1.5.
-
Temperature: 60°C (Accelerated aging).
-
Monitoring: Inject a neutral marker (e.g., Toluene) and a probe (e.g., Uracil for
) every 2 hours. -
Pass Criteria: Retention factor (
) loss < 5% after 100 hours.-
Standard C8 (Dimethyl) typically fails (< 10% loss) within 20-40 hours under these conditions.
-
Workflow Visualization
Figure 2: Step-by-step validation workflow for surface coverage density.
References
-
Berendsen, G. E., & de Galan, L. (1978). Preparation and chromatographic properties of some chemically bonded phases for reversed-phase liquid chromatography. Journal of Liquid Chromatography, 1(5), 561-586.
-
Kirkland, J. J., & DeStefano, J. J. (2006). The history of HPLC particle development. Journal of Chromatography A, 1126(1-2), 50-57.
-
Claessens, H. A., & van Straten, M. A. (2004). Review on the stability of stationary phases for liquid chromatography. Journal of Chromatography A, 1060(1-2), 23-41.
-
Unger, K. K., et al. (1976). Structure and properties of n-alkyldimethylsilyl bonded silica reversed-phase packings. Journal of Chromatography A, 125(1), 115-127.
Publish Comparison Guide: Elemental Analysis & Performance of n-Octyldiisopropylchlorosilane Derivatives
Executive Summary: The Strategic Value of ODIPS
In the landscape of silyl protecting groups and surface modifiers, n-Octyldiisopropylchlorosilane (CAS 117559-37-2) occupies a specialized niche. Often overshadowed by the ubiquitous TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) chlorides, this reagent—yielding the ODIPS (Octyldiisopropylsilyl) group—offers a unique "hybrid" profile:
-
Extreme Lipophilicity: The n-octyl chain dramatically increases the LogP of the parent molecule, facilitating membrane permeability studies and solubility in non-polar solvents.
-
High Hydrolytic Stability: The two isopropyl groups provide steric bulk comparable to TIPS, making ODIPS derivatives significantly more stable to acid/base hydrolysis than TBDMS ethers.
This guide provides a technical comparison of ODIPS against standard alternatives, detailed experimental protocols for synthesis, and critical Elemental Analysis (EA) data frameworks to validate these "complexes" (silylated derivatives).
Comparative Analysis: ODIPS vs. TBDMS vs. TIPS
The choice of silylating agent dictates the stability and physicochemical properties of the resulting complex.[1] The table below contrasts ODIPS with industry standards.
Table 1: Physicochemical & Performance Comparison
| Feature | TBDMS (tert-Butyldimethyl) | TIPS (Triisopropyl) | ODIPS (n-Octyldiisopropyl) |
| Steric Bulk | Moderate | High | High (Dual iPr groups) |
| Lipophilicity Contribution | Low (+C6) | Medium (+C9) | Very High (+C14) |
| Hydrolytic Stability (Acid) | Low ( | High ( | High (Comparable to TIPS) |
| Primary Application | Routine protection | Steric protection | Lipophilicity modification , HPLC phases |
| Crystallinity of Products | High (often solids) | Moderate (oils/solids) | Low (often oils/waxy solids) |
Scientist's Insight: Use ODIPS when you need to "tag" a polar metabolite to make it extractable in organic solvents or to create a stable stationary phase (C8-steric) that resists low pH mobile phases.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting ODIPS and the subsequent synthesis workflow.
Figure 1: Decision matrix and synthetic workflow for generating n-Octyldiisopropylsilyl (ODIPS) complexes.
Experimental Protocol: Synthesis of ODIPS Derivatives
Objective: Silylation of a secondary alcohol (Model Substrate: Cholesterol) to form Cholesterol-ODIPS.
Reagents:
-
Substrate (e.g., Cholesterol): 1.0 equiv.
-
This compound (ODIPS-Cl): 1.2 – 1.5 equiv.
-
Imidazole: 2.5 equiv.
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve the substrate (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (3 mL). Note: Imidazole acts as both a base to scavenge HCl and a catalyst.
-
Addition: Add ODIPS-Cl (1.2 mmol) dropwise via syringe. The reaction is less exothermic than TMS-Cl but ensure stirring.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
QC Check: Monitor by TLC. ODIPS derivatives run significantly higher (more non-polar) than starting material and TBDMS analogs.
-
-
Workup (Critical for EA):
-
Dilute with Hexane (preferred over Ethyl Acetate to precipitate imidazole salts).
-
Wash 3x with water, 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Silica gel). Elute with Hexane/EtOAc (gradient).
-
Note: ODIPS derivatives are stable on silica.
-
Elemental Analysis Data: Validation of Complexes
Elemental Analysis (Combustion Analysis) is the gold standard for confirming the purity of silylated "complexes," especially when ensuring no residual silylating reagent or desilylated starting material remains.
Below is the Reference Data Table for the reagent itself and theoretical values for representative drug-like complexes. Use these calculated values to benchmark your experimental results.
Table 2: Theoretical Elemental Analysis Data (Weight %)
| Compound | Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Chlorine (Cl) |
| ODIPS-Cl (Reagent) | 63.96 | 11.89 | N/A | 13.49 | |
| ODIPS-OH (Hydrolysis Product) | 68.78 | 13.19 | N/A | 0.00 | |
| Cholesterol-ODIPS | 79.28 | 12.33 | N/A | 0.00 | |
| Adenosine-ODIPS (Bis-protected) | 62.68 | 10.11 | 9.62 | 0.00 | |
| Ibuprofen-ODIPS (Silyl Ester) | 72.91 | 10.88 | N/A | 0.00 |
Interpretation of Results:
-
Acceptance Criteria: Experimental values must be within ±0.4% of the theoretical values (standard journal requirement).
-
Common Failure Mode (Low %C, High %H): Indicates incomplete removal of grease or residual solvent (Hexane).
-
Common Failure Mode (Presence of Cl): If Chlorine is detected (>0.2%) in the product, it indicates residual unreacted ODIPS-Cl or trapped Imidazole-HCl salt.
Structural Visualization: Steric & Lipophilic Shielding
The following diagram represents the steric environment of the Silicon atom in an ODIPS complex, highlighting why it offers superior stability compared to linear alkyl silanes.
Figure 2: Structural topology of the ODIPS group. The two isopropyl groups protect the Si-O bond from hydrolytic attack, while the octyl chain extends into the solvent front.
References
-
Kirkland, J. J., et al. (1994).[1][2][3][4][5][6] "Preparation and Characterization of High-Stability, High-Efficiency HPLC Stationary Phases." Journal of Chromatographic Science, 32(11), 473-480.
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational comparison for silyl stability).
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure. (Source for physical properties of this compound).
-
PubChem. "Chlorodiisopropyloctylsilane (Compound Summary)." National Library of Medicine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
